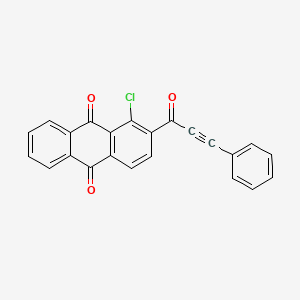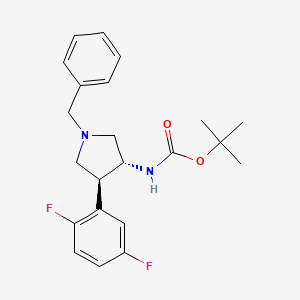
1-Chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: Anthracene-9,10-dione and 3-phenylpropiolic acid.
Catalysts and Solvents: Common solvents used include dichloromethane (DCM) or chloroform, and the reaction may be catalyzed by Lewis acids such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters would be essential for consistent production quality.
化学反応の分析
Types of Reactions
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming anthracene diols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce anthracene diols.
科学的研究の応用
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research into its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials for OLEDs and other optoelectronic devices.
作用機序
The mechanism of action of 1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound can absorb light and enter an excited state, which can then transfer energy to other molecules or generate reactive oxygen species (ROS) in the case of photodynamic therapy . The molecular targets and pathways involved include the interaction with cellular components and the generation of ROS that can induce cell damage or apoptosis.
類似化合物との比較
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione is unique due to the presence of the chlorine atom and the propioloyl group, which can significantly alter its photophysical properties compared to other anthracene derivatives . These structural differences can lead to variations in fluorescence quantum yield, absorption spectra, and reactivity, making it a valuable compound for specific applications in materials science and photochemistry .
特性
CAS番号 |
680603-25-2 |
|---|---|
分子式 |
C23H11ClO3 |
分子量 |
370.8 g/mol |
IUPAC名 |
1-chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H11ClO3/c24-21-17(19(25)13-10-14-6-2-1-3-7-14)11-12-18-20(21)23(27)16-9-5-4-8-15(16)22(18)26/h1-9,11-12H |
InChIキー |
QSKSBBBVYJJBRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)

![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

phosphanium bromide](/img/structure/B13139527.png)


![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)

